molecular formula C11H14N2 B1611893 N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine CAS No. 884507-20-4

N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine

Cat. No. B1611893
CAS RN: 884507-20-4
M. Wt: 174.24 g/mol
InChI Key: ODIDITAYVOGYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine, also known as MMAI, is a psychoactive compound that belongs to the family of tryptamines. It is a potent serotonin agonist and has been found to have various biochemical and physiological effects. MMAI has gained significant attention in the scientific community due to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has several advantages for lab experiments. It is a potent serotonin agonist and can be used to study the effects of serotonin on the brain. This compound is also relatively stable and can be stored for extended periods. However, this compound has limitations for lab experiments as it is a controlled substance and requires special permits for use.

Future Directions

There are several future directions for the study of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine. One potential direction is the development of new therapeutic applications for this compound. It has shown promise in the treatment of various neurological disorders and could be further studied for its potential use in these conditions. Another future direction is the study of the long-term effects of this compound on the brain. It is important to understand the potential risks associated with the use of this compound before it can be considered for therapeutic use. Finally, the synthesis of new analogs of this compound could be explored to improve its potency and selectivity for specific serotonin receptors.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has been extensively studied for its potential therapeutic applications. It has been found to have antidepressant and anxiolytic effects. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-methyl-1-(1-methylindol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-8-9-3-4-10-5-6-13(2)11(10)7-9/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIDITAYVOGYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594528
Record name N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884507-20-4
Record name N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-1H-indole-6-carbaldehyde (146 mg, 0.91 mmol) was dissolved in anhydrous methanol (4 ml). Methylamine (0.35 ml of 33% solution in ethanol, 2.81 mmol) was added and the reaction was stirred for 3 h. The solution was concentrated to a yellow oil and then dissolved in anhydrous methanol (4 ml). Sodium borohydride (34.9 mg, 0.92 mmol) was added and the mixture was stirred overnight at room temperature. Water (10 ml) was added and the solution was concentrated. Sodium hydroxide (10 ml, 1N) was added and the aqueous layer was extracted with ethyl acetate (3×20 ml). Combined organic layers were dried over MgSO4, filtered and concentrated to afford methyl-(1-methyl-1H-indol-6-ylmethyl)-amine (139 mg, 87%) as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ 7.44 (d, J=8.0 Hz, 1H), 7.34 (s, 1H), 7.240 (d, J=3.6, 1H), 6.98 (d, J=8.0 Hz, 1H), 6.345 (d, J=4.0 Hz, 1H)), 3.75 (s, 3H), 3.73 (s, 2H), 2.27 (s, 3H).
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
34.9 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
Reactant of Route 3
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
Reactant of Route 6
Reactant of Route 6
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.